Antazoline Hydrochloride

Description

Properties

IUPAC Name |

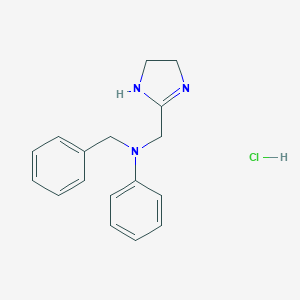

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKDMSRRIBZZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-75-8 (Parent) | |

| Record name | Antazoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047782 | |

| Record name | Antazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2508-72-7 | |

| Record name | Antazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP8Q8F72JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Antazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline hydrochloride, a first-generation antihistamine, has a rich history of therapeutic application, primarily in the management of allergic conjunctivitis and rhinitis. This technical guide provides a comprehensive overview of its synthesis, discovery, and mechanism of action. It details a robust synthesis pathway, presents key physicochemical properties in a structured format, and elucidates its interaction with the histamine H1 receptor through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Antazoline was first synthesized in the mid-20th century during a period of intensive research focused on the development of compounds capable of counteracting the effects of histamine, a key mediator of allergic responses. Initially recognized for its potent antihistaminic and anticholinergic properties, it quickly found clinical application in the treatment of allergic conditions.[1] Belonging to the ethylenediamine class of first-generation H1 receptor antagonists, a notable characteristic of antazoline is its ability to cross the blood-brain barrier, which accounts for its sedative effects.[1]

Physicochemical Properties

This compound is a white or almost white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ClN₃ | [2] |

| Molecular Weight | 301.8 g/mol | [4] |

| Melting Point | 238 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in alcohol; Slightly soluble in methylene chloride. Soluble in DMSO (≥ 53 mg/mL). | [2][3] |

| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | [4] |

| CAS Number | 2508-72-7 | [2][4] |

| pKa | Data not available in search results | |

| LogP | Data not available in search results |

Synthesis Pathway

The predominant and industrially relevant synthesis of this compound involves the condensation of N-benzylaniline with 2-chloromethylimidazoline hydrochloride.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

N-Benzylaniline

-

2-Chloromethylimidazoline hydrochloride

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Hydrochloric acid (dilute)

Procedure:

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.

-

Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.

-

Reaction Time: Maintain the reaction at this temperature for a period of 3 hours after the alcohol has been distilled off.

-

Work-up:

-

Allow the reaction mass to cool.

-

Triturate the residue with water and 10 parts of sodium bicarbonate.

-

Extract any unconsumed N-benzylaniline with diethyl ether.

-

Neutralize the aqueous solution with dilute hydrochloric acid.

-

-

Isolation:

-

Evaporate the neutralized aqueous solution to dryness.

-

Extract the resulting residue with alcohol to obtain 2-(N-phenyl-N-benzylaminomethyl)imidazoline hydrochloride.

-

-

Purification: The crude product can be further purified by recrystallization to yield colorless crystals with a melting point of 227-229°C.[2]

Quantitative Data:

While the provided source outlines the relative parts of reactants, it does not specify molar equivalents or the final percentage yield of the reaction. For researchers aiming to replicate or optimize this synthesis, it is recommended to calculate the molar ratios based on the molecular weights of the reactants and to quantify the final product to determine the reaction yield.

Mechanism of Action: Histamine H1 Receptor Inverse Agonism

This compound exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor. It is classified as a first-generation H1 receptor antagonist, and more specifically, it acts as an inverse agonist.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

Downstream Effects of Inverse Agonism

As an inverse agonist, antazoline not only blocks the binding of histamine to the H1 receptor but also stabilizes the receptor in its inactive conformation. This has two key consequences:

-

Inhibition of Histamine-Mediated Signaling: By preventing histamine from activating the H1 receptor, antazoline blocks the subsequent activation of the Gq protein and phospholipase C. This, in turn, inhibits the production of the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). The lack of IP3 production prevents the release of calcium from the endoplasmic reticulum, and the absence of DAG prevents the activation of protein kinase C. The culmination of these events is the suppression of the cellular processes that lead to the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[5]

-

Reduction of Basal Receptor Activity: Unlike a neutral antagonist which only blocks the agonist, an inverse agonist can reduce the constitutive activity of the receptor that may be present even in the absence of histamine. This can lead to a more profound suppression of the signaling pathway.

Conclusion

This compound remains a significant molecule in the landscape of antihistamine therapy. Its synthesis, while established, offers opportunities for process optimization and green chemistry approaches. A thorough understanding of its mechanism of action as a histamine H1 receptor inverse agonist is crucial for its appropriate clinical use and for the development of novel therapeutics targeting the histaminergic system. This technical guide provides a foundational resource for professionals in the field, summarizing key data and experimental knowledge to facilitate further research and development.

References

Antazoline Hydrochloride mechanism of action as a histamine H1 receptor antagonist

An In-depth Technical Guide on the Core Mechanism of Action of Antazoline Hydrochloride as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation ethylenediamine derivative antihistamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[1][2] This document provides a detailed examination of the molecular mechanisms underpinning Antazoline's action, the signaling pathways it modulates, and the experimental methodologies used for its characterization. By competitively binding to the H1 receptor, Antazoline prevents the downstream signaling cascade initiated by histamine, thereby mitigating the physiological manifestations of type I hypersensitivity reactions.[3][4] This guide synthesizes quantitative binding and functional data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Antazoline and the Histamine H1 Receptor

Antazoline is a first-generation H1 receptor antagonist recognized for its therapeutic utility in allergic conditions such as allergic conjunctivitis and rhinitis.[3][5] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedative effects in the central nervous system (CNS).[3][6] Antazoline also exhibits anticholinergic and antiarrhythmic properties.[6][7]

The primary target of Antazoline is the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic inflammatory response.[4][8] Histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cell types, including those in smooth muscle and vascular endothelium.[9] This interaction triggers a cascade of events leading to the classic symptoms of allergy: vasodilation, increased capillary permeability, itching, and smooth muscle contraction.[3][9]

Molecular Mechanism of Action

Antazoline functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[6][9] Its core mechanism involves the following key steps:

-

Receptor Binding: Antazoline selectively binds to the histamine H1 receptor.[4][10] This binding is reversible and competitive, meaning Antazoline and histamine vie for the same binding site on the receptor.[7]

-

Inhibition of Histamine Action: By occupying the receptor's binding site, Antazoline effectively blocks histamine from attaching and activating it.[3] This blockade prevents the conformational change in the receptor that is necessary to initiate intracellular signaling.

-

Inverse Agonism: Many first-generation antihistamines, including likely Antazoline, function as inverse agonists.[6][9] This means that in addition to blocking the agonist (histamine), they also reduce the receptor's basal, constitutive activity, further stabilizing it in an inactive state.

This antagonism of the H1 receptor is the primary mechanism through which Antazoline alleviates the symptoms of allergic reactions.[2]

H1 Receptor Signaling Pathway and its Inhibition by Antazoline

The activation of the histamine H1 receptor by its endogenous ligand, histamine, initiates a well-defined intracellular signaling cascade. Antazoline's therapeutic efficacy is derived from its ability to halt this pathway at its inception.

Standard H1 Receptor Activation:

-

G-Protein Coupling: The H1 receptor is coupled to the Gq/11 family of G-proteins.[8]

-

PLC Activation: Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Downstream Effects:

This cascade ultimately leads to physiological responses such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[3][9]

Inhibition by Antazoline: Antazoline, by binding to the H1 receptor and preventing its activation by histamine, effectively blocks the entire Gq/PLC/IP3-Ca2+ signaling pathway. This prevents the rise in intracellular calcium and the activation of PKC, thereby averting the downstream allergic and inflammatory responses.

Quantitative Pharmacological Data

The interaction of Antazoline with histamine receptors has been quantified through various assays. While specific Ki values for Antazoline at the H1 receptor are not as commonly cited as for newer antihistamines, comparative data highlights its receptor interaction profile.

| Compound | Receptor | Parameter | Value | Species | Reference |

| Antazoline | H1 | H2:H1 Affinity Ratio | 1163 | Rodent | [14] |

| Antazoline | H1 | H3:H1 Affinity Ratio | 1110 | Rodent | [14] |

| Mepyramine | H1 | KD | 0.4 nM | Hamster | [15] |

| (+)-Chlorpheniramine | H1 | KD | 1.2 nM | Hamster | [15] |

This table illustrates Antazoline's relative selectivity for the H1 receptor compared to H2 and H3 receptors. For context, dissociation constants (KD) of other common H1 antagonists are provided.

Key Experimental Protocols

The characterization of Antazoline as an H1 receptor antagonist relies on a suite of established in vitro assays.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of Antazoline for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Antazoline.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the human H1 receptor (e.g., HEK293T cells transfected with H1R) in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[16] Centrifuge to pellet the membranes and determine the protein concentration.

-

Competitive Binding: In assay tubes, incubate the membrane homogenate with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine).[16]

-

Incubation: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (excess of a different unlabeled antagonist, e.g., mianserin).[16] Incubate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Antazoline concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of Antazoline that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Calcium Imaging Assay (for Functional Antagonism)

This functional assay measures how effectively Antazoline blocks histamine-induced increases in intracellular calcium.

Objective: To determine the functional potency of Antazoline in inhibiting H1 receptor signaling.

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing the H1 receptor (e.g., HeLa, DDT1MF-2) onto glass-bottom dishes.[13][17]

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).[13][18] This allows the dye to enter the cells.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation & Imaging: Place the dish on a fluorescence microscope stage.[19][20] Begin recording fluorescence intensity over time. Add a fixed concentration of histamine to stimulate the H1 receptors.

-

Data Acquisition: Continuously record the fluorescence signal before and after the addition of histamine. The signal intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: Quantify the peak fluorescence change in response to histamine at each Antazoline concentration. Plot the histamine response against the logarithm of the Antazoline concentration to generate a dose-response curve and determine the IC50 for functional inhibition.

Inositol Phosphate (IP) Accumulation Assay (for Functional Antagonism)

This assay directly measures the production of a key second messenger in the H1 signaling cascade.

Objective: To quantify Antazoline's ability to inhibit histamine-stimulated IP production.

Methodology:

-

Cell Labeling: Culture H1R-expressing cells (e.g., HeLa, 1321N1 astrocytoma cells) in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[17][21]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. Lithium chloride (LiCl) is crucial as it inhibits inositol monophosphatase, causing the accumulation of inositol phosphates (IPs) which can then be measured.[17]

-

Antagonist & Agonist Treatment: Add varying concentrations of this compound, followed by a fixed concentration of histamine to stimulate the cells. Incubate for a defined time (e.g., 15-30 minutes).

-

Extraction: Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid).[21]

-

IP Separation: Separate the water-soluble inositol phosphates from the lipids. The IPs can be isolated using anion-exchange chromatography columns.[22]

-

Quantification: Elute the total [3H]-inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the data and plot the amount of [3H]-IPs accumulated against the logarithm of the Antazoline concentration to determine the IC50 for the inhibition of IP production.

Conclusion

This compound operates as a potent and selective antagonist of the histamine H1 receptor. Its mechanism of action is centered on competitive and reversible binding to the receptor, thereby preventing histamine-induced activation of the Gq/11-PLC-IP3/DAG signaling cascade. This blockade of second messenger production and subsequent intracellular calcium release effectively abrogates the cellular responses that underlie allergic symptoms. The pharmacological profile of Antazoline has been thoroughly characterized using a combination of radioligand binding assays to determine its affinity and functional assays, such as calcium imaging and inositol phosphate accumulation, to confirm its antagonistic potency. This comprehensive understanding of its molecular mechanism continues to support its clinical use and provides a foundational model for the study of first-generation antihistamines.

References

- 1. medkoo.com [medkoo.com]

- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. This compound | 2508-72-7 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. innoprot.com [innoprot.com]

- 9. H1 antagonist - Wikipedia [en.wikipedia.org]

- 10. This compound | C17H20ClN3 | CID 17275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 22. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Antazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, is recognized for its therapeutic effects in allergic conditions. Beyond its primary antagonism of the histamine H1 receptor, antazoline exhibits a complex pharmacological profile, interacting with a range of other receptor systems. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of antazoline hydrochloride. It is designed to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of its mechanism of action and potential off-target effects.

Introduction

Antazoline is an ethylenediamine derivative classified as a first-generation H1 receptor antagonist.[1][2] Its clinical applications include the symptomatic relief of nasal congestion and allergic conjunctivitis.[2][3] Like many first-generation antihistamines, antazoline's pharmacological activity is not confined to the histamine H1 receptor. It is known to possess anticholinergic properties and, due to its imidazoline structure, interacts with imidazoline receptors.[4][5] This multifaceted receptor engagement contributes to both its therapeutic efficacy and potential side-effect profile. A thorough understanding of its binding affinities across various receptor families is therefore essential for predicting its physiological effects and for the development of more selective therapeutic agents.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized at several key receptor families. The following table summarizes the available quantitative data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference(s) |

| Histamine | H1 | - | - | - | Data not found | - | - |

| Muscarinic | M (non-selective) | Bovine | Cerebral Cortex | [3H]QNB | 1,100 | 6.0 | [6] (from initial search) |

| Imidazoline | I1 | - | - | - | Data not found | - | - |

| Imidazoline | I2 | - | - | - | Data not found | - | - |

| Adrenergic | α1 | - | - | - | Data not found | - | - |

| Adrenergic | α2 | Rat | - | - | No activity | - | [7] |

Further literature review is required to populate the missing data points for a comprehensive profile.

Experimental Protocols

The determination of receptor binding affinities relies on robust and reproducible experimental methodologies. The most common technique is the radioligand binding assay, which measures the displacement of a radioactively labeled ligand from its receptor by the test compound (antazoline). Below are generalized protocols for the key receptor families of interest.

Histamine H1 Receptor Binding Assay

A common method for characterizing H1 receptor binding is through a competitive radioligand binding assay using [3H]pyrilamine (mepyramine).[8][9][10]

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human H1 receptor (e.g., HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).[11]

-

Radioligand: [3H]pyrilamine (mepyramine).

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM mianserin).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]pyrilamine (typically near its Kd value), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of antazoline that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Imidazoline Receptor Binding Assay

The binding of antazoline to imidazoline receptors can be assessed using radioligands such as [3H]clonidine for I1 sites and [3H]idazoxan for I2 sites.[12][13][14]

Objective: To determine the binding affinity (Ki) of this compound for I1 and I2 imidazoline receptors.

Materials:

-

Receptor Source: Tissues rich in imidazoline receptors, such as bovine adrenal medullary membranes for I1 sites or rabbit kidney for I2 sites.[12][14]

-

Radioligand: [3H]clonidine (for I1) or [3H]idazoxan (for I2). To distinguish I1 binding from α2-adrenoceptor binding when using [3H]clonidine, assays are often performed in the presence of a high concentration of an α-adrenergic masking agent like norepinephrine.[15]

-

Non-specific Binding Control: A high concentration of an appropriate unlabeled ligand (e.g., cirazoline for I1, idazoxan for I2).[16]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl with 1 mM EDTA, pH 7.4.

-

Filtration System and Scintillation Counter.

Procedure: The procedure is analogous to the H1 receptor binding assay, with appropriate adjustments for the specific receptor source, radioligand, and incubation conditions.

Adrenergic Receptor Binding Assay

The affinity of antazoline for α-adrenergic receptors can be determined using radioligands like [3H]prazosin for α1 receptors.[17][18][19]

Objective: To determine the binding affinity (Ki) of this compound for α-adrenergic receptor subtypes.

Materials:

-

Receptor Source: Tissues or cell lines expressing specific α-adrenergic receptor subtypes (e.g., rat brain membranes).

-

Radioligand: [3H]prazosin for α1 receptors.

-

Non-specific Binding Control: A high concentration of an unlabeled α-adrenergic antagonist (e.g., phentolamine).[18]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer, Filtration System, and Scintillation Counter.

Procedure: The experimental workflow follows the general principles of a competitive radioligand binding assay as described above.

Muscarinic Receptor Binding Assay

The anticholinergic properties of antazoline can be quantified by its binding affinity to muscarinic acetylcholine receptors, often using the non-selective antagonist [3H]quinuclidinyl benzilate ([3H]QNB).

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Receptor Source: Tissues with high muscarinic receptor density (e.g., rat brain) or cell lines expressing individual muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB).

-

Non-specific Binding Control: A high concentration of a potent muscarinic antagonist (e.g., 1 µM atropine).[5]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer, Filtration System, and Scintillation Counter.

Procedure: The assay is conducted following the general protocol for competitive radioligand binding assays.

Signaling Pathways and Experimental Workflows

The interaction of antazoline with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for a radioligand binding assay and the known signaling pathways associated with the receptors targeted by antazoline.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of imidazoline antagonists of alpha 2-adrenoceptors on endogenous adrenaline-induced inhibition of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of [3H]clonidine to I1-imidazoline sites in bovine adrenal medullary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazoline antagonists of alpha 2-adrenoceptors increase insulin release in vitro by inhibiting ATP-sensitive K+ channels in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Antazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine that has garnered renewed interest for its potential therapeutic applications beyond its traditional use in allergic conditions.[1] Notably, it has demonstrated antiarrhythmic and antiviral properties in preclinical and clinical settings. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting a drug's efficacy and safety. Preclinical studies, primarily in rodent models, have begun to elucidate the pharmacokinetic characteristics of antazoline.

Quantitative Pharmacokinetic Parameters

A study in rats following a single intravenous (IV) administration of 10 mg/kg this compound provides the most comprehensive preclinical pharmacokinetic data available to date.[2]

| Parameter | Value | Species | Dose | Route of Administration | Citation |

| Elimination Half-life (t½) | 3.53 h | Rat | 10 mg/kg | Intravenous | [2] |

| Excretion (Urine) | ~61.8% of dose (within 72 h) | Rat | 10 mg/kg | Intravenous | [2] |

| Excretion (Bile) | ~14.2% of dose (within 24 h) | Rat | 10 mg/kg | Intravenous | [2] |

| Excretion (Feces) | ~5.9% of dose (within 72 h) | Rat | 10 mg/kg | Intravenous | [2] |

Metabolism

In vitro studies have identified the primary metabolic pathways of antazoline. The metabolism is mainly hepatic, with cytochrome P450 enzymes playing a key role.

-

Primary Metabolizing Enzyme: CYP2D6 is the main enzyme responsible for the metabolism of antazoline.

-

Minor Contributor: CYP2C19 also contributes to a lesser extent.

The metabolism of antazoline involves multiple transformation pathways, leading to the formation of various metabolites.

Pharmacodynamics

Pharmacodynamics examines the biochemical and physiological effects of a drug on the body. This compound exhibits a range of pharmacodynamic activities, including its primary antihistaminic effect, as well as notable antiarrhythmic and antiviral properties.

Antihistaminic Activity

Antazoline acts as a histamine H1 receptor antagonist.[4] It competitively binds to H1 receptors, preventing histamine from eliciting its pro-inflammatory effects. While a precise and consistently reported Ki value from a dedicated preclinical binding assay is not available in the reviewed literature, its antagonist activity at this receptor is well-established.

Antiarrhythmic Activity

Preclinical studies have demonstrated the antiarrhythmic potential of antazoline, particularly in the context of atrial and ventricular arrhythmias.

| Effect | Concentration | Preclinical Model | Citation |

| Suppression of Atrial Fibrillation | 20 µmol/L | Isolated Langendorff-perfused rabbit hearts | [1] |

| Complete Suppression of Torsades de Pointes | Not specified | Experimental models of acquired long-QT syndrome |

Note: A full dose-response curve for the antiarrhythmic effects of antazoline in preclinical models is not available in the reviewed literature.

Antiviral Activity

Recent research has highlighted the potential of antazoline as an antiviral agent, specifically against the Hepatitis B virus (HBV).

| Parameter | Value | Cell Line | Citation |

| EC50 (HBV DNA reduction) | 2.910 µmol/L | HepAD38 | [5] |

| EC50 (HBV DNA reduction) | 2.349 µmol/L | Huh7 | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the cited studies on this compound.

Intravenous Pharmacokinetic Study in Rats

This protocol describes the procedures for a pharmacokinetic study in rats following intravenous administration of this compound.

1. Animal Model:

-

Species: Sprague-Dawley rats.[2]

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are fasted overnight before the experiment.

2. Drug Administration:

-

A solution of this compound is administered as a single bolus injection via the lateral tail vein.[2][7]

-

The dose administered in the key cited study was 10 mg/kg.[2]

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

-

Blood is collected into heparinized tubes and centrifuged to separate the plasma.

-

Plasma samples are stored at -20°C or lower until analysis.

4. Bioanalysis:

-

Plasma concentrations of antazoline are determined using a validated analytical method, such as reversed-phase ion-pair high-performance liquid chromatography (HPLC).[2]

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including elimination half-life, are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow for Rat IV Pharmacokinetic Study

Workflow for intravenous pharmacokinetic study in rats.

Langendorff-Perfused Rabbit Heart Model for Arrhythmia Studies

This ex vivo model allows for the investigation of the direct electrophysiological effects of drugs on the heart, independent of systemic influences.

1. Heart Isolation and Perfusion:

-

New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.[9][10]

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature (e.g., 70-80 mmHg and 37°C).[9][10]

2. Electrophysiological Recordings:

-

Monophasic action potentials (MAPs) are recorded from the atrial and/or ventricular epicardium using specialized electrodes to measure action potential duration (APD) and effective refractory period (ERP).[10]

-

A pseudo-electrocardiogram (ECG) is also recorded.[9]

3. Arrhythmia Induction:

-

Arrhythmias, such as atrial fibrillation or ventricular fibrillation, are induced by programmed electrical stimulation (e.g., burst pacing).[1]

-

In some protocols, arrhythmogenic conditions are enhanced by the infusion of agents like acetylcholine and isoproterenol.[1]

4. Drug Administration:

-

This compound is infused into the perfusate at a specified concentration (e.g., 20 µmol/L) to assess its effect on arrhythmia inducibility and electrophysiological parameters.[1]

Langendorff-Perfused Rabbit Heart Experimental Setup

Diagram of the Langendorff-perfused rabbit heart setup.

Hepatitis B Virus (HBV) Inhibition Assay

This in vitro assay is used to determine the antiviral activity of compounds against HBV.

1. Cell Culture:

-

Hepatoma cell lines that support HBV replication, such as HepAD38 or Huh7 cells, are cultured in appropriate media.[5]

2. Compound Treatment:

-

Cells are treated with various concentrations of this compound.

3. HBV DNA Quantification:

-

After a defined incubation period (e.g., 72 hours), the extracellular supernatant is collected.

-

HBV DNA is extracted from the supernatant.

-

The amount of HBV DNA is quantified using real-time quantitative polymerase chain reaction (qPCR).[11]

4. EC50 Determination:

-

The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

HBV Inhibition Assay Workflow

Workflow for determining the anti-HBV activity of Antazoline.

Signaling Pathway

Histamine H1 Receptor Signaling

Antazoline's primary mechanism of action as an antihistamine involves the blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine.

Histamine H1 Receptor Antagonism by Antazoline

Antazoline blocks histamine-induced H1 receptor signaling.

Conclusion

The preclinical data on this compound highlight its multifaceted pharmacological profile. While its pharmacokinetic properties are beginning to be understood, particularly following intravenous administration in rats, further studies are needed to fully characterize its oral bioavailability and to establish a comprehensive pharmacokinetic profile across different preclinical species. The pharmacodynamic effects, including its potent antiarrhythmic and antiviral activities, are promising and warrant further investigation to elucidate the underlying mechanisms and to define the dose-response relationships. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals to design and execute further studies aimed at exploring the full therapeutic potential of this compound.

References

- 1. SMPDB [smpdb.ca]

- 2. research.unsw.edu.au [research.unsw.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-Dependent Effects of Ranolazine on Reentrant Ventricular Arrhythmias Induced After Subacute Myocardial Infarction in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]

- 8. researchgate.net [researchgate.net]

- 9. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Langendorff-perfused rabbit hearts [bio-protocol.org]

- 11. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Antazoline Hydrochloride: A Technical Guide to its Anticholinergic and Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.[1] While primarily known for its histamine H1 receptor antagonism used in treating allergic conjunctivitis and nasal congestion, it possesses significant anticholinergic and antiarrhythmic properties.[1][2][3] Its antiarrhythmic effects, in particular, have garnered renewed interest, positioning it as a potential agent for the pharmacological cardioversion of atrial fibrillation.[4][5][6] This document provides an in-depth technical overview of the anticholinergic and antiarrhythmic mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Anticholinergic Properties

As a first-generation antihistamine, antazoline can cross the blood-brain barrier, leading to central nervous system effects like sedation.[1][7] Its anticholinergic activity contributes to its therapeutic effects by reducing secretions but also accounts for side effects such as dry mouth.[1][7]

Mechanism of Action

Antazoline's anticholinergic effects stem from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[7] By blocking these receptors, it inhibits the actions of the parasympathetic nervous system, which is mediated by the neurotransmitter acetylcholine (ACh).[8] This blockade prevents the activation of downstream signaling cascades typically initiated by ACh binding, leading to a reduction in glandular secretions and smooth muscle contraction.[7][8]

References

- 1. This compound | 2508-72-7 | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. mp.pl [mp.pl]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Antazoline Hydrochloride: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Antazoline hydrochloride, a first-generation antihistamine, is demonstrating significant therapeutic potential beyond its established use in allergic conjunctivitis. Early-stage research has identified promising applications in the fields of cardiology and virology. This technical guide provides a comprehensive overview of the core preclinical and clinical findings, detailing the mechanism of action, experimental protocols, and quantitative data supporting its potential as an antiarrhythmic agent for atrial fibrillation and as an inhibitor of Hepatitis B Virus (HBV) replication. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the repurposing and further development of this compound.

Core Therapeutic Mechanisms of Action

This compound's therapeutic effects stem from two primary molecular mechanisms: histamine H1 receptor antagonism and modulation of cardiac ion channels.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound competitively and reversibly binds to the histamine H1 receptor.[1][2] This action blocks the effects of endogenous histamine, a key mediator in allergic reactions.[3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the classic symptoms of allergy, such as itching, redness, and swelling.[3][5] By blocking this pathway, antazoline effectively mitigates these allergic responses. Additionally, its anticholinergic properties contribute to reducing secretions, further aiding in symptomatic relief.[3]

Antiarrhythmic Properties

This compound has demonstrated significant efficacy in the rapid cardioversion of recent-onset atrial fibrillation (AF).[4] Its antiarrhythmic effects are attributed to its "quinidine-like" properties, classifying it as a Class Ia antiarrhythmic agent.[6] This mechanism involves the blockade of fast inward sodium channels (INa) in cardiac myocytes.[7] By blocking these channels, antazoline reduces the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the action potential duration.[7] This helps to terminate the re-entrant circuits that sustain atrial fibrillation.[6] Electrophysiological studies have confirmed that antazoline prolongs the HV, QRS, and QTc intervals, as well as the refractory period in both the right and left atria, without negatively impacting sinus node function or atrioventricular conduction.[8][9]

References

- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nanopartikel.info [nanopartikel.info]

- 4. thaiscience.info [thaiscience.info]

- 5. 2.3. Antiviral Assay against HBV Genotype B in Huh7 Cells [bio-protocol.org]

- 6. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols: Using Antazoline Hydrochloride in Cultured HepAD38 and Huh7 Cells for HBV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a significant global health issue, and the development of new antiviral therapies is a critical area of research. Antazoline hydrochloride, a first-generation antihistamine, has been identified as a potential inhibitor of HBV replication.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in HBV research using HepAD38 and Huh7 cell lines. The data presented herein demonstrates that this compound effectively inhibits the secretion of HBV DNA from infected liver cells, suggesting a mechanism of action that interferes with the late stages of the viral life cycle.[1]

Mechanism of Action

This compound has been shown to reduce the levels of extracellular HBV DNA in both HepAD38 and Huh7 cell culture models.[1][2][3] Notably, this effect is achieved without a significant impact on intracellular HBV DNA, RNA, or the Hepatitis B core antigen (HBcAg).[1] This evidence strongly suggests that this compound's primary antiviral activity is not at the level of viral replication within the host cell but rather at the stage of virion release or secretion.[1] The proposed mechanism is the inhibition of the release of mature HBV particles from the infected hepatocyte.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been quantified in HepAD38 and Huh7 cells. The following tables summarize the key quantitative data.

| Cell Line | Parameter | Value (µmol/L) | Reference |

| HepAD38 | EC50 (HBV DNA) | 2.910 | [1][2][3] |

| Huh7 | EC50 (HBV DNA) | 2.349 | [1][2][3] |

| HepAD38 | CC50 | > 30 | [1] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral replication (in this case, extracellular HBV DNA). CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance

1.1. HepAD38 Cell Culture

HepAD38 cells are a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

-

Growth Medium:

-

DMEM/F12 medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

250 µg/ml G418 (for selection)

-

-

HBV Replication Suppression:

-

To suppress HBV replication, maintain cells in a growth medium containing 0.3 µg/mL tetracycline hydrochloride.

-

-

Induction of HBV Replication:

-

To induce HBV replication, remove tetracycline from the culture medium. This is typically done by washing the cells with a tetracycline-free medium and then culturing in a tetracycline-free growth medium.

-

-

Subculturing:

-

Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

-

Add fresh Trypsin-EDTA solution and incubate at 37°C until cells detach.

-

Neutralize the trypsin with a complete growth medium and centrifuge the cells.

-

Resuspend the cell pellet in a fresh medium and plate at a density of 2.0 x 104 to 6.0 x 104 viable cells/cm2.

-

Incubate at 37°C with 5% CO2.

-

1.2. Huh7 Cell Culture

Huh7 is a human hepatoma cell line commonly used for transient transfection studies.

-

Growth Medium:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

Subculturing:

-

Follow standard cell culture procedures for adherent cells.

-

Protocol 2: Cytotoxicity Assay (WST-1 Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.

-

Cell Plating: Seed HepAD38 cells in a 96-well plate at a density of 4 x 104 cells/well and incubate for 16 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5 days at 37°C with 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

Protocol 3: Determination of Antiviral Activity (EC50)

3.1. In HepAD38 Cells

-

Induce HBV Replication: Plate HepAD38 cells in a 96-well plate and culture in a tetracycline-free medium to induce HBV replication.

-

Compound Treatment: After 16 hours, treat the cells with various concentrations of this compound.

-

Incubation and Medium Change: Incubate for 72 hours, then replace the medium with a fresh medium containing the same concentrations of the compound.

-

Supernatant Collection: After an additional 48 hours, collect the cell culture supernatant.

-

HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Quantify the extracellular HBV DNA levels using real-time PCR with HBV-specific primers and probes.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA secretion relative to the vehicle control and determine the EC50 value.

3.2. In Huh7 Cells (Transient Transfection Model)

-

Cell Plating: Seed Huh7 cells in a 12-well plate at a density of 4 x 105 cells/well.

-

Transfection: After 16 hours, transfect the cells with an HBV-expressing plasmid (e.g., pHBV1.3-WT) using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with different concentrations of this compound.

-

Supernatant Collection: After 96 hours of culture, collect the supernatant.

-

HBV DNA Analysis: Follow steps 5-7 from the HepAD38 protocol to determine the EC50.

Protocol 4: Analysis of Intracellular HBV Replication

4.1. Southern Blot for HBV Core-Associated DNA

-

Cell Lysis: Lyse the treated HepAD38 cells.

-

Protein Precipitation: Precipitate cellular proteins to isolate nucleic acids.

-

DNA Extraction: Perform phenol-chloroform extraction to purify the DNA.

-

Agarose Gel Electrophoresis: Separate the DNA fragments on an agarose gel.

-

Blotting: Transfer the DNA to a nylon membrane.

-

Hybridization: Use a labeled HBV-specific probe to detect HBV DNA.

-

Visualization: Visualize the HBV DNA bands corresponding to relaxed circular (RC) and single-stranded (ss) DNA.

4.2. Western Blot for HBcAg

-

Cell Lysis: Prepare protein lysates from treated HepAD38 cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HBcAg.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Use a chemiluminescent substrate to detect the protein bands.

Visualizations

Diagram 1: Experimental Workflow for Antiviral and Cytotoxicity Testing

Caption: Workflow for evaluating this compound in HBV research.

Diagram 2: Proposed Mechanism of Action of this compound

Caption: this compound inhibits the release of HBV virions.

References

Application Notes and Protocols for Electrophysiology Studies Involving Antazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine that also possesses significant antiarrhythmic properties. It has been investigated for its efficacy in the pharmacological cardioversion of atrial fibrillation. These application notes provide a comprehensive overview of electrophysiology study protocols involving the administration of this compound, summarizing its known effects on cardiac electrophysiological parameters. The information is intended to guide researchers and drug development professionals in designing and interpreting studies involving this compound.

Mechanism of Action

The antiarrhythmic effect of this compound is primarily attributed to its modulation of cardiac ion channels. While the precise mechanisms are still under investigation, current evidence suggests a multi-channel blocking effect, predominantly targeting sodium and potassium channels. This action alters the characteristics of the cardiac action potential, leading to changes in conduction and repolarization.[1][2]

Data Presentation: Summary of Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters as reported in clinical studies.

Table 1: Effects of Intravenous this compound on ECG Parameters in Humans

| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Dosage | Reference |

| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [1] |

| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [1] |

| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [1] |

| QTcF Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [1] |

SD: Standard Deviation; QTcF: Fridericia-corrected QT interval.

Table 2: Effects of Intravenous this compound on Intracardiac Electrophysiological Parameters in Humans

| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Dosage | Reference |

| HV Interval (ms) | 45.3 ± 6.9 | 50.5 ± 7.9 | Significant Prolongation | Patients undergoing EPS | Up to 300 mg | [3] |

| Right Atrium Effective Refractory Period (RA-ERP) (ms) | 225.3 ± 29.8 | 243.3 ± 33.1 | Significant Prolongation | Patients undergoing EPS | Up to 300 mg | [3] |

| Left Atrium Effective Refractory Period (LA-ERP) (ms) | 230.0 ± 31.4 | 248.0 ± 34.2 | Significant Prolongation | Patients undergoing EPS | Up to 300 mg | [3] |

| Atrioventricular Node Effective Refractory Period (AVN-ERP) (ms) | 344.0 ± 55.5 | 338.0 ± 58.3 | No Significant Change | Patients undergoing EPS | Up to 300 mg | [3] |

| Wenckebach Cycle Length (ms) | 370.7 ± 68.3 | 368.0 ± 65.4 | No Significant Change | Patients undergoing EPS | Up to 300 mg | [3] |

| Sinus Node Recovery Time (SNRT) (ms) | 1021.3 ± 200.7 | 1010.0 ± 195.8 | No Significant Change | Patients undergoing EPS | Up to 300 mg | [3] |

EPS: Electrophysiology Study.

Experimental Protocols

In Vivo Human Electrophysiology Study Protocol for Assessing the Effects of this compound

This protocol is based on methodologies described in clinical trials investigating the electrophysiological effects of Antazoline for the cardioversion of atrial fibrillation.[3][4][5]

1. Subject Population:

-

Patients with a history of paroxysmal atrial fibrillation undergoing a clinical electrophysiology study (EPS).

-

Healthy volunteers for safety and pharmacokinetic studies.

-

Exclusion criteria should include significant structural heart disease, severe conduction abnormalities, and concomitant use of other antiarrhythmic drugs.

2. Equipment:

-

Standard electrophysiology recording system with multipolar catheters.

-

Intracardiac stimulator.

-

12-lead surface electrocardiogram (ECG) monitor.

-

Continuous blood pressure monitoring.

-

Resuscitation equipment.

3. Catheter Placement:

-

Multipolar catheters are placed in the high right atrium (HRA), His bundle region, and coronary sinus (CS) under fluoroscopic guidance.

-

A quadripolar catheter may be placed in the right ventricular apex (RVA) for stimulation and recording.

4. Baseline Electrophysiological Measurements:

-

Standard EPS measurements are performed at baseline, including:

-

Sinus node function (sinus node recovery time - SNRT).

-

Atrioventricular (AV) nodal function (AH interval, HV interval, Wenckebach cycle length, AV nodal effective refractory period - AVN-ERP).

-

Atrial and ventricular refractory periods (atrial effective refractory period - AERP, ventricular effective refractory period - VERP).

-

Intra-atrial and inter-atrial conduction times.

-

-

Surface ECG parameters (P wave duration, PR interval, QRS duration, QT and QTc intervals) are recorded.

5. This compound Administration:

-

This compound is administered intravenously. A common protocol involves:

6. Post-Administration Electrophysiological Measurements:

-

Repeat all baseline electrophysiological and ECG measurements at predefined intervals after Antazoline administration to assess its effects.

7. Data Analysis:

-

Compare baseline and post-administration electrophysiological parameters using appropriate statistical methods to determine the significance of any changes.

Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of Action of this compound on Cardiac Myocytes

Caption: Proposed mechanism of Antazoline on cardiac ion channels.

Diagram 2: Experimental Workflow for In Vivo Electrophysiology Study

Caption: Workflow for an in vivo electrophysiology study of Antazoline.

Conclusion

This compound demonstrates clear effects on cardiac electrophysiology, primarily by prolonging conduction and repolarization, as evidenced by changes in the P wave, QRS complex, and QT interval. The provided protocols and data summaries offer a foundation for further research into its antiarrhythmic properties and for its potential application in drug development. Further in vitro studies are warranted to precisely quantify its effects on specific cardiac ion channels.

References

- 1. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation -- a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for the Quantification of Antazoline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antazoline hydrochloride is a first-generation antihistamine with anticholinergic properties, commonly used in ophthalmic solutions to relieve symptoms of allergic conjunctivitis. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note provides detailed protocols for the determination of this compound using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods. The UHPLC method offers significant advantages in terms of reduced analysis time and solvent consumption.[1][2] Both methods are demonstrated to be accurate, precise, and suitable for routine analysis in a quality control environment.

Experimental Workflows

The general experimental workflow for the analysis of this compound by HPLC or UHPLC is depicted below.

Caption: General workflow for this compound quantification.

Method 1: Rapid UHPLC-PDA Method

This method is ideal for high-throughput analysis, offering a significantly shorter run time and reduced solvent consumption compared to conventional HPLC.[1][2]

Experimental Protocol

1. Instrumentation and Materials:

-

UHPLC system with a photodiode array (PDA) detector

-

ACE Excel 2 C18-PFP column (2 µm, 2.1 x 100 mm)[1]

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Triethylamine

-

Phosphoric acid

-

Deionized water

2. Preparation of Mobile Phase and Solutions:

-

Phosphate Buffer (pH 3.0): Prepare a phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

-

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Add 0.5% triethylamine and degas the solution.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5 - 100 µg/mL.[1]

-

Sample Preparation (Ophthalmic Solution): Dilute the ophthalmic solution containing this compound with the mobile phase to obtain a final concentration within the calibration range.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm)[1] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) with 0.5% Triethylamine (60:40, v/v)[1] |

| Flow Rate | 0.6 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 1.0 µL[1] |

| Detection Wavelength | 285 nm[1] |

| Run Time | Approximately 4.5 minutes[1] |

Method Performance

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.9981[1] |

| Retention Time | Approximately 1.86 minutes[1] |

| Repeatability (RSD%) | < 1.28%[1] |

| Intermediate Precision (RSD%) | < 2.14%[1] |

| Recovery | 99.6% - 100.4%[1][2] |

Method 2: Conventional HPLC-UV Method

This method provides a reliable and robust approach for the quantification of this compound using standard HPLC equipment.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Shimpack VP-ODS column (250 x 4.6 mm) or equivalent C18 column[3]

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (THF)

-

Phosphoric acid

-

Deionized water

2. Preparation of Mobile Phase and Solutions:

-

Mobile Phase: Prepare a mixture of acetonitrile, tetrahydrofuran, and 1% v/v phosphoric acid in water in a ratio of 18:5:77 (v/v/v). Filter and degas the solution.[3]

-

Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

-

Working Standard Solutions: Prepare working standards by diluting the stock solution with the mobile phase to cover the concentration range of 20 - 80 µg/mL.[3]

-

Sample Preparation (Ophthalmic Solution): Dilute the sample with the mobile phase to fall within the linear range of the method. For a product containing 5 mg/10 mL of this compound, a 1:10 dilution followed by a 1:5 dilution would be appropriate.[4]

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | Shimpack VP-ODS (250 x 4.6 mm)[3] |

| Mobile Phase | Acetonitrile : Tetrahydrofuran : 1% Phosphoric Acid (aq) (18:5:77, v/v/v)[3] |

| Flow Rate | 1.8 mL/min[3] |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Detection Wavelength | 230 nm[3] |

Method Performance

| Parameter | Result |

| Linearity Range | 20 - 80 µg/mL[3] |

| Correlation Coefficient (r) | > 0.995[3] |

| Limit of Detection (LOD) | 2.66 µg/mL[3] |

| Limit of Quantification (LOQ) | 8.06 µg/mL[3] |

| Repeatability (RSD%) | < 2%[3] |

| Reproducibility (RSD%) | < 2%[3] |

Method Validation Logical Relationship

The following diagram illustrates the key parameters assessed during method validation to ensure the reliability of the analytical procedure.

Caption: Key parameters for analytical method validation.

Conclusion

Both the UHPLC and HPLC methods presented are suitable for the accurate and precise quantification of this compound in pharmaceutical preparations. The UHPLC method is particularly advantageous for laboratories with high sample throughput, offering a significant reduction in analysis time and solvent usage. The choice of method will depend on the specific requirements and available instrumentation of the laboratory. It is essential to perform a full method validation according to ICH guidelines before implementing these methods for routine quality control analysis.[5]

References

- 1. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of this compound and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Testing the Antiarrhythmic Effects of Antazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine that has demonstrated significant antiarrhythmic properties.[1][2][3] Clinically, it has been effectively used for the pharmacological cardioversion of atrial fibrillation, showing a high success rate and a rapid onset of action.[4][5] Its mechanism of action is characterized as "quinidine-like," placing it in the Class Ia category of the Vaughan Williams classification system for antiarrhythmic drugs.[1][6][7] This classification implies that its primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels in cardiomyocytes, with additional effects on potassium channels.[1][6][7]

These application notes provide detailed experimental protocols for researchers to investigate and characterize the antiarrhythmic effects of this compound in both in vitro and ex vivo models.

Mechanism of Action: A "Quinidine-Like" Profile

This compound exerts its antiarrhythmic effects primarily by modulating the ion channels responsible for the cardiac action potential. Its "quinidine-like" properties indicate a multi-channel blocking effect.

-